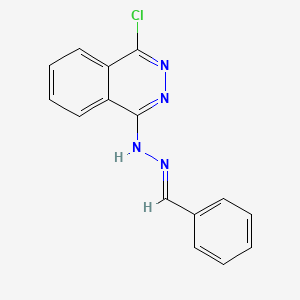

benzaldehyde (4-chloro-1-phthalazinyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C15H11ClN4 and a molecular weight of 282.735 g/mol . This compound is part of the hydrazone family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of benzaldehyde with 4-chloro-1-phthalazinylhydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Benzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of benzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

- 4-Hydroxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

- 4-Ethoxythis compound

- 4-Methoxythis compound

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Benzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (-C=N-NH-). This specific compound features a phthalazinyl moiety, which contributes to its biological activity through various interactions at the molecular level.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The hydrazone group can form stable complexes with metal ions, which may enhance its biological efficacy. Additionally, it has been shown to modulate the activity of cellular enzymes and receptors, leading to various pharmacological effects .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of hydrazones possess broad-spectrum antibacterial and antifungal properties. These compounds were effective against various strains, including resistant bacteria, suggesting their potential as alternative therapeutic agents in treating infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study reported that phthalazinyl-hydrazone derivatives displayed cytotoxic effects against multiple cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of tumor cell proliferation, indicating a promising avenue for cancer therapy .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. In vivo studies using murine models demonstrated that certain hydrazone derivatives could significantly reduce parasitemia in Plasmodium berghei-infected mice. The observed IC50 values for β-hematin crystallization inhibition ranged from 5 to 7 μM, comparable to standard antimalarial drugs like chloroquine .

Case Study 1: Antimicrobial Activity

In a comparative study of various hydrazone derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL, demonstrating significant antibacterial activity .

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the cytotoxicity of this compound on human breast cancer cell lines. The results indicated a dose-dependent response with IC50 values ranging from 10 to 20 µM, suggesting effective inhibition of cell growth and induction of apoptosis .

Data Table: Biological Activities Summary

| Biological Activity | Test Organism/Cell Line | Observed Effect | IC50/ MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 3.9 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | 3.9 µg/mL |

| Anticancer | MCF-7 (breast cancer cells) | Cytotoxicity | 10-20 µM |

| Antimalarial | Plasmodium berghei | Reduction in parasitemia | IC50 = 5–7 μM |

Properties

IUPAC Name |

N-[(E)-benzylideneamino]-4-chlorophthalazin-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN4/c16-14-12-8-4-5-9-13(12)15(20-18-14)19-17-10-11-6-2-1-3-7-11/h1-10H,(H,19,20)/b17-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEDVIXMINEDLB-LICLKQGHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.